angiotensin III

AT2 receptor pharmacology Renin-angiotensin system Receptor selectivity profiling

Angiotensin III (des-Asp¹-Ang II) is the preferred endogenous AT2R agonist, exhibiting ~33-fold selectivity over AT1R—the ligand of choice for AT2R signaling without confounding AT1R-mediated vasoconstriction. Critically, Ang III is the obligate effector of renal AT2R-mediated natriuresis; Ang II requires APA-catalyzed conversion to Ang III to trigger this pathway. With preserved aldosterone secretion (80–100% of Ang II) yet only 20–40% vasopressor activity, Ang III uniquely dissociates steroidogenic from vasoactive angiotensin effects. Essential for brain RAS, sodium excretion, and adrenal zonation studies.

Molecular Formula C46H66N12O9
Molecular Weight 931.1 g/mol
CAS No. 13602-53-4
Cat. No. B550116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameangiotensin III
CAS13602-53-4
SynonymsAngiotensin II, Des-Asp
Angiotensin III
Des Asp Angiotensin II
Des Aspartyl Angiotensin II
Des-Asp Angiotensin II
Des-Aspartyl-Angiotensin II
Molecular FormulaC46H66N12O9
Molecular Weight931.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyQMMRCKSBBNJCMR-KMZPNFOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin III (CAS 13602-53-4): A Heptapeptide AT2R-Preferring Agonist for Renin-Angiotensin System Research


Angiotensin III (Ang III, des-Asp¹-angiotensin II, CAS 13602-53-4) is a heptapeptide with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe (RVYIHPF) and a molecular weight of 931.09 Da . As an endogenous metabolite of angiotensin II (Ang II), it functions as an agonist at both angiotensin type 1 (AT1R) and type 2 (AT2R) receptors but exhibits a marked preferential affinity for AT2R [1]. Ang III is generated from Ang II by the action of aminopeptidase A (APA) and is subsequently metabolized to angiotensin IV by aminopeptidase N (APN), positioning it as a key intermediate in the alternative RAS cascade [2].

Why Angiotensin III Cannot Be Substituted by Angiotensin II, Angiotensin IV, or Angiotensin-(1-7) in Experimental Design


Despite belonging to the same renin-angiotensin system (RAS) peptide family, Ang III possesses a receptor selectivity profile and functional repertoire that diverge substantially from its closest analogs Ang II, Ang IV, and Ang-(1-7). Unlike Ang II, which displays comparable high affinity for both AT1R and AT2R, Ang III exhibits a ~33-fold AT2R selectivity, making it the preferred endogenous agonist for AT2R-mediated functions [1]. Critically, Ang II requires conversion to Ang III by APA to induce AT2R-mediated natriuresis, demonstrating that Ang III is the obligatory effector for this renal protective pathway [2]. Furthermore, Ang IV exhibits negligible affinity for AT1R/AT2R and binds primarily to AT4R/IRAP, while Ang-(1-7) signals through the Mas receptor, placing them in entirely distinct signaling axes [3]. These fundamental pharmacological differences preclude simple substitution among these peptides in experimental systems.

Angiotensin III: Quantifiable Differentiation from Angiotensin II, Angiotensin IV, and Angiotensin-(1-7) Based on Head-to-Head Comparative Data


AT2R Versus AT1R Selectivity: 32.6-Fold Higher Affinity for AT2R Compared to Angiotensin II

In competitive radioligand binding assays using HEK-293 cells stably transfected with human AT1R or AT2R, Ang III demonstrated an IC50 of 0.648 nM at AT2R and 21.1 nM at AT1R, yielding a 32.6-fold selectivity for AT2R . In contrast, Ang II exhibited comparable high affinity for both receptor subtypes in the same assay system, with an AT2R rank order of CGP42112 > Ang II ≥ Ang III > Compound 21 ≥ PD123319 ≫ Ang IV > Ang-(1-7) [1]. This 32.6-fold AT2R selectivity is the defining pharmacological signature distinguishing Ang III from Ang II.

AT2 receptor pharmacology Renin-angiotensin system Receptor selectivity profiling

Aldosterone Secretion: Equipotent to Angiotensin II in Bovine Zona Glomerulosa Cells but Reduced Potency in Human HAC15 Cells

In bovine zona glomerulosa (ZG) cells, Ang II and Ang III were equipotent in stimulating aldosterone secretion [1]. However, in the human adrenocortical cell line HAC15, Ang II was more potent than Ang III in stimulating aldosterone secretion, and notably, Ang II but not Ang III stimulated cortisol secretion [2]. In sheep in vivo, the potency ratio (Ang III:Ang II) for aldosterone secretion was 0.80–0.91, confirming that Ang III retains approximately 80–100% of Ang II's aldosterone-stimulating activity depending on the model system [3].

Adrenal steroidogenesis Aldosterone regulation Zona glomerulosa pharmacology

Vasoconstrictor/Vasopressor Activity: ~40% of Angiotensin II Potency Across Multiple Species

In human isolated saphenous vein preparations, Ang III was 16 times less active than Ang II as a vasoconstrictor, corresponding to approximately 6% relative potency [1]. In vivo, across rats, rabbits, and humans, the pressor effect of Ang III was approximately one-fifth (20–40%) that of Ang II [2][3]. In sheep, Ang II was approximately four times as potent as Ang III in raising arterial blood pressure [4]. This consistent pattern of reduced vasopressor activity (~20–40% of Ang II) contrasts sharply with Ang III's preserved aldosterone secretory activity.

Vascular pharmacology Blood pressure regulation Vasoconstriction assays

Renal Natriuresis: Ang III Is the Obligatory Endogenous AT2R Agonist; Ang II Is Ineffective Without Prior Conversion

Renal interstitial (RI) infusion of Ang III, but not Ang II, results in AT2R-mediated natriuresis in Sprague-Dawley rats under systemic AT1R blockade with candesartan [1]. In this model, urinary sodium excretion rate (UNaV) increased from baseline 0.03±0.01 to 0.09±0.02 μmol/min with Ang II+PC-18 (an APN inhibitor that prevents Ang III degradation), an effect abolished by the AT2R antagonist PD-123319 and by the APA inhibitor EC-33 [2]. Crucially, RI infusion of Ang II alone failed to induce natriuresis, whereas RI infusion of Ang III alone did, confirming that Ang II must be converted to Ang III by APA to activate the renal AT2R natriuretic pathway [3]. Furthermore, intrarenal Ang III but not Ang II or Ang-(1-7) induces natriuresis via AT2R activation in the proximal tubule through a cGMP-dependent mechanism [4].

Renal sodium handling AT2 receptor signaling Natriuretic mechanisms Hypertension research

Plasma Half-Life: 14 Seconds Versus 16 Seconds for Angiotensin II in the Rat

In the circulatory system of the rat, the half-life of Ang III was measured at 14 ± 1 seconds, compared to 16 ± 1 seconds for Ang II and 6.4 ± 0.6 minutes for the metabolically resistant analog Sar¹-Ala⁸-angiotensin II [1]. This rapid clearance of both endogenous peptides reflects their susceptibility to aminopeptidase-mediated degradation. Notably, inhibition of APA with EC33 increased the half-life of [³H]AngII 2.6-fold and completely blocked [³H]AngIII formation, while APN inhibition with PC18 increased [³H]AngIII half-life 3.9-fold [2], demonstrating that the metabolic interconversion between Ang II and Ang III is a critical determinant of their respective in vivo stability.

Peptide pharmacokinetics In vivo stability Metabolic clearance

Adrenal Vascular Relaxation: Ang III Exhibits Greater Potency Than Ang II in Bovine Adrenal Cortical Arteries

In bovine adrenal cortical arteries, Ang III stimulated zona glomerulosa (ZG) cell-mediated relaxation with greater potency than Ang II [1]. This vasorelaxation was not blocked by AT1R or AT2R antagonists, indicating a non-classical receptor mechanism. Liquid chromatography-mass spectrometry identified Ang III as the primary ZG cell metabolite of Ang II, and aminopeptidase inhibition attenuated Ang II-stimulated relaxations while Ang III-stimulated relaxations persisted [2]. This demonstrates that intra-adrenal metabolism of Ang II to Ang III is required for ZG cell-mediated relaxations of adrenal arteries, but notably, not for aldosterone secretion [3].

Adrenal vasculature Vasorelaxation Zona glomerulosa Eicosanoid signaling

Research Applications of Angiotensin III Based on Quantifiable Differentiation Evidence


Selective AT2 Receptor Signaling Studies

Ang III's 32.6-fold AT2R selectivity over AT1R [1] makes it the endogenous ligand of choice for experiments requiring preferential activation of AT2R signaling pathways without the confounding AT1R-mediated effects that accompany Ang II administration. This selectivity profile is particularly valuable in systems where AT1R and AT2R are co-expressed and produce opposing physiological effects, such as in vascular smooth muscle, renal proximal tubules, and certain brain regions. For maximum AT2R selectivity, researchers may also consider the highly selective analog β-Pro7-Ang III, which exhibits >20,000-fold AT2R selectivity [2].

Renal Sodium Handling and Hypertension Mechanism Studies

The unique functional property of Ang III as the obligate endogenous AT2R agonist for renal natriuresis [1] positions it as an essential tool for investigating AT2R-mediated sodium excretion pathways. Unlike Ang II, which requires conversion to Ang III by APA to induce natriuresis, direct Ang III administration activates this protective pathway independently of APA activity. This makes Ang III particularly valuable for studies examining: (1) AT2R trafficking to apical proximal tubule membranes; (2) cGMP-dependent inhibition of sodium transporters (NHE-3, Na⁺/K⁺-ATPase); and (3) defective AT2R signaling in hypertensive models such as spontaneously hypertensive rats [2].

Adrenal Steroidogenesis Versus Vascular Function Dissection

The functional dissociation between Ang III's preserved aldosterone secretory activity (80–100% of Ang II) and its reduced vasopressor activity (20–40% of Ang II) [1] provides a valuable experimental paradigm for distinguishing steroidogenic from vasoactive angiotensin effects. In bovine adrenal models, Ang III also demonstrates greater potency than Ang II for ZG cell-mediated adrenal artery relaxation while maintaining equipotent aldosterone stimulation [2], offering a tissue-specific tool for investigating the compartmentalized actions of angiotensin peptides within the adrenal gland.

Brain Renin-Angiotensin System and Central Blood Pressure Control

Ang III has been identified as a predominant effector peptide of the brain RAS, playing a critical role in central blood pressure regulation and vasopressin release [1]. The development of brain-penetrant APA inhibitors (e.g., firibastat/RB150) that block the conversion of Ang II to Ang III and reduce blood pressure in hypertensive models [2] underscores the translational relevance of Ang III in central cardiovascular control. Ang III is therefore essential for studies investigating brain RAS mechanisms, including those examining the APA/Ang III/AT1R axis in hypertension and the potential therapeutic targeting of brain aminopeptidases.

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